2-(2-Amino-1-hydroxyethyl)phenol
Overview
Description
Synthesis Analysis
The synthesis of 2-(2-Amino-1-hydroxyethyl)phenol and its derivatives can involve various strategies, including the reaction of amino alcohols with phenolic compounds. An example is the synthesis of supramolecular structures of Co(III) and Cu(II) complexes with a novel alcohol and phenol-containing polyamine ligand, highlighting the versatility of phenolic derivatives in coordination chemistry (Xie et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds derived from 2-(2-Amino-1-hydroxyethyl)phenol often features complex coordination geometries, as seen in the Co(III) and Cu(II) complexes. These structures demonstrate the compound's ability to act as a ligand, forming mononuclear complexes with metals through its phenolic and amino functionalities, leading to diverse supramolecular architectures (Xie et al., 2005).
Chemical Reactions and Properties
2-(2-Amino-1-hydroxyethyl)phenol participates in various chemical reactions, including those leading to the synthesis of metal complexes. Its chemical properties, such as the ability to bind metals through oxygen and nitrogen atoms, are crucial for the formation of coordination compounds. These reactions underscore the compound's role in creating materials with potential applications in catalysis, molecular recognition, and more (Xie et al., 2005).
Scientific Research Applications
Structural Studies and Ethylene Oligomerization
2-(2-Amino-1-hydroxyethyl)phenol and related compounds have been utilized in the creation of nickel(II) complexes, which demonstrate significant activity in ethylene oligomerization. These complexes, when activated with EtAlCl2 co-catalyst, predominantly yield butenes and hexenes. The structure and reactivity of these complexes were elucidated using various spectroscopic and crystallographic techniques (Ngcobo & Ojwach, 2017).
Oxidation Studies
The compound has been involved in studies on proton-coupled electron transfer (PCET), where it undergoes one-electron oxidation. The process is intricate, involving simultaneous electron and proton transfer, indicating a concerted mechanism. This finding is pivotal for understanding reactions involving hydrogen-bonded phenols (Rhile & Mayer, 2004).
Biological and Chemical Activity
Antimicrobial and Analgesic Activities
Derivatives of 2-(2-Amino-1-hydroxyethyl)phenol have shown significant analgesic and antimicrobial properties. Certain isoxazole derivatives synthesized from aryl-N-chalconyl aminophenols exhibited potent activity against a range of bacterial and fungal species, along with notable analgesic effects, highlighting their potential as therapeutic agents (Sahu et al., 2009).
Antioxidant and Lipoxygenase Inhibitory Activities
In addition to its antimicrobial properties, certain Schiff base derivatives of 2-aminophenol demonstrated strong antioxidant and lipoxygenase inhibitory activities. These compounds' ability to act against specific enzymes and radicals positions them as candidates for further pharmacological exploration (Aslam et al., 2016).
Catalysis and Material Science
Catalytic Oxo Transfer Activities
The compound has found use in the synthesis of new cis-dioxomolybdenum(vi) complexes, which show promising catalytic activities in oxotransfer processes. The solvent-dependent crystallization and the formation of complexes with unique structural properties underscore their potential in catalytic applications (Hossain et al., 2017).
Supramolecular Structures in Coordination Chemistry
The compound plays a role in the formation of novel supramolecular structures with metals like Co(III) and Cu(II). The intricate hydrogen-bonding patterns and coordination geometry observed in these structures provide insights into the design of metal-organic frameworks and coordination polymers (Xie et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-amino-1-hydroxyethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,10-11H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMWREVXAKBGFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944992 | |
Record name | 2-(2-Amino-1-hydroxyethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-1-hydroxyethyl)phenol | |
CAS RN |
2234-25-5, 70080-69-2 | |
Record name | 2-Octopamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, alpha-(aminomethyl)-2-hydroxy-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070080692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Amino-1-hydroxyethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-OCTOPAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LEN2HQT96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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